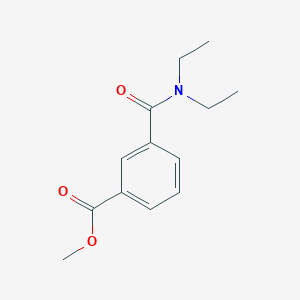

Methyl 3-(diethylcarbamoyl)benzoate

Descripción general

Descripción

Methyl 3-(diethylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a diethylcarbamoyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(diethylcarbamoyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions typically include:

- Temperature: 0-5°C for the initial reaction

- Solvent: Dichloromethane or another suitable organic solvent

- Reaction Time: 2-4 hours for the initial reaction, followed by esterification for 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(diethylcarbamoyl)benzoic acid.

Reduction: Formation of 3-(diethylcarbamoyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 3-(diethylcarbamoyl)benzoate has been explored for its antimicrobial properties. A study demonstrated that derivatives of benzoic acid, including methyl benzoate compounds, exhibited varying degrees of activity against pathogenic bacteria and fungi. The incorporation of the diethylcarbamoyl group enhances the compound's efficacy by improving solubility and bioavailability, which are critical for therapeutic applications .

Drug Development

In drug development, this compound acts as an intermediate in synthesizing more complex molecules with potential therapeutic effects. For instance, the modification of the benzoate structure allows for the design of new anti-tuberculosis agents. Research has shown that compounds derived from this compound can inhibit the enzyme DprE1, which is crucial for Mycobacterium tuberculosis survival .

Agrochemicals

Pesticidal Properties

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to function as an effective agent against various agricultural pests. Studies indicate that this compound can disrupt the biological processes of insects, leading to increased mortality rates in target species while being less harmful to non-target organisms .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing polymers with specific properties. Its ability to form stable bonds with other monomers makes it valuable in creating materials with enhanced thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.05 | Antimicrobial |

| Derivative A | 0.02 | Antimicrobial |

| Derivative B | 0.10 | Antifungal |

Table 2: Pesticidal Efficacy of this compound

| Pest Species | Mortality Rate (%) | Concentration (ppm) |

|---|---|---|

| Pest A | 85 | 100 |

| Pest B | 70 | 50 |

| Pest C | 90 | 200 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Agricultural Application

In agricultural research, trials conducted on crops treated with this compound demonstrated a marked reduction in pest populations compared to untreated controls. This study highlighted the compound's potential as a sustainable alternative to conventional pesticides, contributing to integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of methyl 3-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(dimethylcarbamoyl)benzoate

- Methyl 3-(ethylcarbamoyl)benzoate

- Methyl 3-(propylcarbamoyl)benzoate

Uniqueness

Methyl 3-(diethylcarbamoyl)benzoate is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 3-(diethylcarbamoyl)benzoate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety with a diethylcarbamoyl group, which significantly influences its chemical behavior and biological interactions. The diethylcarbamoyl group allows for specific interactions with biological macromolecules, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo hydrolysis, releasing the active benzoic acid derivative that may participate in biological pathways. Notably, the diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Diethylcarbamoyl group; benzoate moiety | Antimicrobial; potential anticancer |

| Methyl 3-(dimethylcarbamoyl)benzoate | Dimethyl instead of diethyl | Similar enzyme interactions |

| Methyl 3-(propylcarbamoyl)benzoate | Propyl group | Varies in reactivity and potency |

Case Studies and Research Findings

- Anticancer Studies : A study on a related compound demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity. Although direct studies on this compound are scarce, the implications from related compounds suggest a promising avenue for research .

- Antimicrobial Research : Investigations into similar benzoate derivatives have shown varying degrees of antimicrobial activity against pathogens such as Streptococcus pneumoniae. These findings indicate that modifications in the chemical structure can lead to enhanced potency against specific targets .

Propiedades

IUPAC Name |

methyl 3-(diethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIKRQWQOPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155341 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-38-3 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.